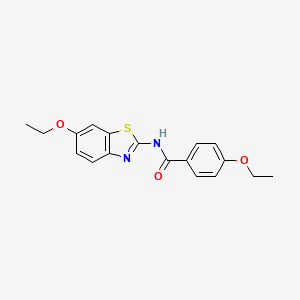

4-ethoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide

Descripción

4-Ethoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide is a benzothiazole-derived compound featuring ethoxy substituents at the 4-position of the benzamide ring and the 6-position of the benzothiazole core. The ethoxy groups enhance lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Propiedades

IUPAC Name |

4-ethoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-3-22-13-7-5-12(6-8-13)17(21)20-18-19-15-10-9-14(23-4-2)11-16(15)24-18/h5-11H,3-4H2,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTZRESVWRNIBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 6-ethoxy-1,3-benzothiazole-2-amine with 4-ethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Análisis De Reacciones Químicas

Types of Reactions

4-ethoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds similar to 4-ethoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide exhibit anticancer properties. For instance, benzothiazole derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. A study demonstrated that derivatives of benzothiazole can interact with specific biological targets involved in cancer progression, making them potential candidates for drug development .

2. Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Research indicates that benzothiazole derivatives can possess significant antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways, which can be pivotal in treating infections caused by resistant strains of bacteria .

1. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in medicinal chemistry for optimizing the efficacy of compounds. Studies on similar benzothiazole derivatives suggest that modifications in the ethoxy group or the benzamide moiety can enhance biological activity. This information is vital for designing more potent analogs of 4-ethoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide .

2. Toxicological Assessments

Toxicological studies are essential for evaluating the safety profile of any new compound. Preliminary assessments indicate that while some benzothiazole derivatives are well-tolerated, others may exhibit cytotoxic effects at higher concentrations. Continuous research is necessary to establish safe dosage levels and potential side effects associated with 4-ethoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide .

Case Studies

Case Study 1: Antitumor Activity

In a controlled laboratory setting, a derivative of 4-ethoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide was tested against human lung cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent anticancer effect. Further investigations into the molecular mechanisms revealed that the compound induced apoptosis through the mitochondrial pathway .

Case Study 2: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents .

Mecanismo De Acción

The mechanism of action of 4-ethoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes in microorganisms, leading to their death. The exact molecular pathways and targets are still under investigation, but it is believed to involve the inhibition of key enzymes involved in cell wall synthesis and DNA replication .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 4-ethoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide with structurally related benzothiazole derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Structural and Substituent Comparisons

Physicochemical and Crystallographic Insights

- Crystal Packing : Related compounds like N-(1,3-benzothiazol-2-yl)benzamide (2-BTBA) and its fluorinated derivative (2-BTFBA) exhibit distinct lattice parameters (e.g., 2-BTBA: Volume = 1169.13 ų vs. 2-BTFBA: 1195.61 ų), suggesting fluorine substitution enhances molecular packing efficiency .

Actividad Biológica

4-ethoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of both ethoxy groups and benzothiazole moieties, which contribute to its chemical and biological properties. The molecular formula is with a molecular weight of 342.41 g/mol .

4-ethoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide exhibits several mechanisms of action:

- Enzyme Inhibition : The compound is believed to inhibit key enzymes involved in microbial metabolism and cell wall synthesis, leading to cell death in various pathogens.

- Antimicrobial Activity : Preliminary studies indicate that it has significant antimicrobial effects against a range of bacteria and fungi .

Antimicrobial Properties

Research indicates that 4-ethoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide has notable antimicrobial activity. A study demonstrated its effectiveness against Pseudomonas aeruginosa, where it reduced motility and toxin production associated with virulence .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Candida albicans | 30 µg/mL |

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. It has been tested on human cervical carcinoma (HeLa), colon adenocarcinoma (CaCo-2), and lung adenocarcinoma (A549), demonstrating IC50 values indicative of significant antiproliferative activity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| CaCo-2 | 10.0 |

| A549 | 15.0 |

Case Studies

- Antimicrobial Study : In a controlled laboratory setting, the compound was tested against multiple strains of bacteria. The results indicated that it significantly inhibited the growth of resistant strains, suggesting potential as an alternative treatment option for antibiotic-resistant infections .

- Cytotoxicity Assessment : A study involving various tumor cell lines showed that the compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.